Blasticidin S hydrochloride

描述

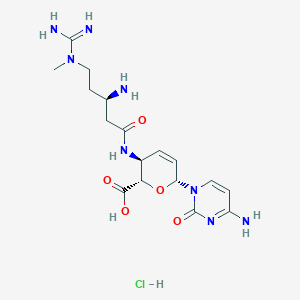

Blasticidin S hydrochloride is a nucleoside antibiotic derived from Streptomyces griseochromogenes. It inhibits protein synthesis in prokaryotic and eukaryotic cells by binding to the ribosome’s peptidyltransferase center, preventing peptide bond formation and trapping deformed tRNA on the ribosome . Its mechanism involves blocking ribosomal translation termination, leading to rapid cell death at low concentrations (1–50 µg/mL in mammalian cells; 50–100 µg/mL in E. coli) . Resistance is conferred by deaminase genes (bsr or BSD), which convert Blasticidin S into non-toxic deaminohydroxyblasticidin S .

This compound is widely used as a selectable marker in genetic engineering for organisms ranging from algae (Chlamydomonas reinhardtii) to mammals due to its specificity and lack of cross-resistance with other antibiotics .

准备方法

合成路线和反应条件: Blasticidin S 盐酸盐通常通过从链霉菌的发酵液中分离得到。分离过程包括吸附在阳离子交换树脂上,然后用盐酸洗脱。 然后在真空下浓缩粗盐酸盐以获得结晶游离碱或商业上使用的苯甲胺苯磺酸盐 .

工业生产方法: 在工业环境中,Blasticidin S 盐酸盐的生产涉及链霉菌的大规模发酵。 发酵液经过一系列纯化步骤,包括过滤、离子交换色谱和结晶,最终得到最终产品 .

化学反应分析

反应类型: Blasticidin S 盐酸盐经历多种化学反应,包括:

氧化: 它可以在特定条件下被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 它可以发生取代反应,特别是在氨基和羟基上.

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及酰氯和卤代烷烃等试剂.

主要产物: 从这些反应中形成的主要产物包括 Blasticidin S 的各种衍生物,它们可以具有改变的生物活性及特性 .

科学研究应用

Key Applications

-

Gene Selection and Cell Culture

- Blasticidin S hydrochloride is extensively used in gene selection experiments. Researchers utilize vectors containing a Blasticidin resistance gene, allowing for the survival of only those cells that have integrated the desired genetic construct.

- This application is crucial for isolating genetically modified organisms in various research contexts, including mammalian cell lines like HeLa cells .

-

Stable Cell Line Development

- In creating stable cell lines, this compound serves as a selection marker. By integrating a gene of interest alongside a Blasticidin resistance marker, researchers can ensure that only cells expressing the desired gene survive under selective pressure.

- Continuous exposure to the antibiotic allows for the propagation of these genetically modified cells over extended periods .

- Functional Genomics

- Recombinant Protein Production

- Agricultural Applications

Advantages of this compound

- High Efficiency : Effective at low concentrations, allowing for rapid selection of genetically modified cells.

- Broad Spectrum : Active against various prokaryotic and eukaryotic cells, providing flexibility across different experimental setups.

- Clear Selection Process : The antibiotic quickly eliminates non-resistant cells, enabling straightforward identification of successful transformations .

- Water Solubility : Highly soluble in water and acetic acid, facilitating easy preparation and application in laboratory protocols .

Case Study 1: Development of Stable Cell Lines

In a study involving HeLa cells, researchers integrated the Blasticidin S resistance gene into their genome. The resulting stable cell lines exhibited remarkable resistance to the antibiotic, allowing for efficient selection and propagation of genetically modified cells over time.

Case Study 2: Functional Genomics Research

A research team utilized this compound to maintain genetically modified yeast strains designed for metabolic engineering. The selection process ensured that only those strains with successful genetic modifications were retained, leading to significant advancements in biofuel production.

Data Table: Concentration Guidelines for this compound

| Application | Recommended Concentration (µg/mL) |

|---|---|

| Gene Selection | 5 - 20 |

| Stable Cell Line Development | 10 - 30 |

| Functional Genomics | 1 - 10 |

| Recombinant Protein Production | 10 - 50 |

作用机制

Blasticidin S 盐酸盐通过抑制核糖体中翻译的终止步骤和肽键的形成而发挥其作用。它与核糖体的肽酰转移酶中心结合,阻止肽酰-tRNA 的水解,从而阻断蛋白质合成。 此作用对原核和真核细胞均有效 .

相似化合物的比较

Key Antibiotics Used as Selectable Markers in Chlamydomonas reinhardtii

The following table compares Blasticidin S hydrochloride with other antibiotics commonly used in Chlamydomonas genetic engineering:

Critical Research Findings

In contrast, nptII (kanamycin resistance) confers unintended resistance to paromomycin, limiting its utility in advanced genetic screens .

Efficacy Across Strains :

- Blasticidin S at 50 mg/L effectively inhibited growth in all tested Chlamydomonas strains (CC-4533, CC-124, UVM4), regardless of genetic background .

- Zeocin required lower concentrations (15 mg/L) but posed mutagenic risks, making Blasticidin S preferable for long-term studies .

Resistance genes (bsr, BSD) are smaller (~400 bp) and more versatile than aphVIII (paromomycin resistance, ~1.2 kb), simplifying vector design .

Applications in Synthetic Biology :

- Blasticidin S resistance modules have been integrated into the Chlamydomonas Modular Cloning (MoClo) toolkit, enabling combinatorial use with CRISPR/Cas9 and other editing tools .

生物活性

Blasticidin S hydrochloride (Blasticidin S HCl) is a nucleoside antibiotic derived from Streptomyces griseochromogenes. It has garnered significant attention due to its unique mechanism of action, which primarily involves the inhibition of protein synthesis in both prokaryotic and eukaryotic cells. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Blasticidin S HCl inhibits protein synthesis by binding to the ribosomal P-site, which enhances the binding of tRNA and subsequently prevents peptide bond formation. This action disrupts the translation process, leading to cell death. Additionally, Blasticidin S has been shown to inhibit DNA synthesis independently from its effects on protein synthesis, indicating a multifaceted role in cellular processes .

Biological Activity Overview

The biological activity of Blasticidin S HCl can be summarized as follows:

1. Selection in Transfected Cells

Blasticidin S HCl is extensively used as a selection agent for mammalian and prokaryotic cells that have been transformed with plasmids containing resistance genes. A study highlighted its efficacy in selecting transfected cells, demonstrating that concentrations between 1 µg/mL and 30 µg/mL are optimal depending on various factors such as cell line and growth conditions .

2. Derivatization Studies

Recent research focused on the semisynthetic development of Blasticidin S derivatives to enhance its antibacterial properties. A library of derivatives was created, which showed increased activity against Gram-positive bacteria while maintaining lower cytotoxicity towards human cells compared to the original compound. The study utilized molecular docking to suggest that enhanced interactions with the ribosome could explain the improved efficacy .

3. Comparative Efficacy Against Pathogens

In a comparative study assessing the minimum inhibitory concentrations (MICs) against various pathogens, Blasticidin S demonstrated significant antibacterial activity, particularly against strains like Staphylococcus aureus and Enterococcus faecalis. The results indicated that while Blasticidin S is effective, its derivatives exhibited even greater selectivity and potency against pathogenic bacteria .

Table 1: Minimum Inhibitory Concentrations (MIC) of Blasticidin S Against Various Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Enterococcus faecalis | 1.0 |

| Klebsiella pneumoniae | 2.0 |

| Pseudomonas aeruginosa | 4.0 |

Table 2: Cytotoxicity Assays of Blasticidin S Derivatives

| Compound | CC50 (µg/mL) | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|---|

| Blasticidin S | 10 | 5 | 2 |

| Derivative P10 | 15 | 3 | 5 |

常见问题

Basic Research Questions

Q. What is the mechanism of action of Blasticidin S hydrochloride in inhibiting protein synthesis?

this compound inhibits protein synthesis by binding to the peptidyl transferase center of ribosomes, preventing peptide bond formation and hydrolysis of peptidyl-tRNA. This disrupts elongation during translation in both prokaryotic and eukaryotic cells . Methodologically, its efficacy can be confirmed via radiolabeled amino acid incorporation assays or Western blotting to monitor nascent protein synthesis suppression.

Q. What are the standard protocols for using Blasticidin S as a selection agent in mammalian cell cultures?

Typical protocols involve:

- Transfection : Introduce a plasmid carrying the bsr or BSD resistance gene.

- Concentration optimization : Start with 2–10 µg/ml for mammalian cells (e.g., HEK293, HeLa) and titrate based on cell viability assays .

- Selection timeline : Replace media with Blasticidin S-containing media 48 hours post-transfection. Refresh every 3–4 days; stable colonies emerge in 7–10 days .

Q. Which resistance genes are compatible with Blasticidin S selection, and how do they confer resistance?

- bsr (from Bacillus cereus) and BSD (from Aspergillus terreus) encode deaminases that convert Blasticidin S into a non-toxic metabolite.

- bls (from Streptomyces spp.) encodes an acetyltransferase that modifies the antibiotic .

These genes are validated in mammalian, plant, and bacterial systems. Use PCR or sequencing to confirm integration in transfected cells.

Advanced Research Questions

Q. How can researchers address variable sensitivity to Blasticidin S across cell lines?

Cell-specific sensitivity arises due to differences in:

- Efflux pumps (e.g., ABC transporters).

- Growth rates (faster-growing cells may require higher doses).

Methodological solutions : - Perform dose-response curves (e.g., 0–50 µg/ml) with viability assays (MTT/CellTiter-Glo).

- Optimize media pH (higher pH enhances antibiotic activity in bacterial cultures) .

- Use proton-dependent oligopeptide transporters (POT) inhibitors in cells with high efflux activity .

Q. How is Blasticidin S integrated into CRISPR/Cas9 genome-editing workflows?

Blasticidin S is used to select cells after homology-directed repair (HDR) in CRISPR experiments. For example:

- HDR donor vectors include bsr or BSD cassettes flanked by homology arms.

- Post-transfection, apply Blasticidin S (1–10 µg/ml) to enrich for edited clones. Validate edits via PCR or Sanger sequencing .

Q. What experimental strategies mitigate Blasticidin S resistance instability in long-term cultures?

- Dual selection : Combine Blasticidin S with a second antibiotic (e.g., puromycin) to reduce escapee populations.

- Regular re-screening : Periodically re-challenge cells with Blasticidin S and isolate resistant subclones.

- Fluorescence reporters : Link resistance genes to fluorescent markers (e.g., GFP) for real-time monitoring .

Q. How does Blasticidin S compare to cycloheximide in inhibiting eukaryotic translation?

- Blasticidin S : Blocks peptide bond formation, acting earlier in elongation. Effective at 1–50 µg/ml in mammalian cells.

- Cycloheximide : Inhibits peptidyltransferase activity at higher concentrations (e.g., 10–100 µg/ml).

Key distinction : Blasticidin S shows faster inhibition (≥90% suppression within 10 minutes at 50 µg/ml) and lower cytotoxicity in prolonged assays .

Q. What are the stability and storage recommendations for Blasticidin S solutions?

- Stock solutions : Prepare at 10 mg/ml in sterile water or HEPES buffer (pH 7.5).

- Storage :

Q. How should researchers resolve contradictions in reported effective concentrations for bacterial systems?

Discrepancies in E. coli studies (e.g., 25–100 µg/ml vs. 50–100 µg/ml ) arise from strain-specific resistance or media composition. Recommendations :

- Use low-salt LB media (pH 8.0) to enhance antibiotic uptake.

- Pre-test Blasticidin S susceptibility using agar plate kill curves for each bacterial strain.

Q. What safety precautions are critical when handling this compound?

属性

IUPAC Name |

3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O5.ClH/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXYQOXRCNEATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。